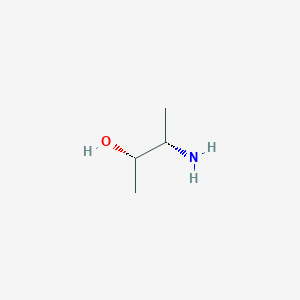

(2S,3S)-3-Aminobutan-2-OL

Description

The Significance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are a privileged class of organic compounds that play a crucial role in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. acs.orgnih.gov This selectivity is paramount in various applications, particularly in the pharmaceutical industry, where the physiological activity of a drug is often dependent on its specific stereochemistry.

The utility of chiral amino alcohols stems from their dual functionality, possessing both an amino and a hydroxyl group. smolecule.com This allows them to serve as versatile chiral auxiliaries, ligands for metal catalysts, and key building blocks in the synthesis of enantiomerically pure products. acs.orgpolyu.edu.hk As chiral auxiliaries, they can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved to yield the desired chiral product. acs.org In the context of catalysis, chiral amino alcohols can coordinate with metal centers to create a chiral environment that promotes enantioselective transformations. polyu.edu.hk

Stereochemical Uniqueness and Research Focus on (2S,3S)-3-Aminobutan-2-OL

This compound is a specific stereoisomer of 3-aminobutan-2-ol (B1581441), characterized by the (S) configuration at both of its chiral centers, C2 and C3. This defined stereochemistry is the cornerstone of its utility in asymmetric synthesis, enabling the construction of molecules with specific three-dimensional arrangements. The hydrochloride salt of this compound is frequently used in research and is noted for its stability and ease of handling. biosynth.com

The research focus on this compound centers on its application as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals. biosynth.com Its defined stereocenters are instrumental in producing enantiomerically pure compounds, which is a critical aspect of modern drug development.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C4H11NO | C4H12ClNO |

| Molecular Weight | 89.14 g/mol pharmaffiliates.com | 125.60 g/mol biosynth.com |

| Appearance | Not specified | White crystalline powder |

| Solubility | Not specified | Soluble in water |

| CAS Number | 111138-90-0 pharmaffiliates.com | 310450-42-1 biosynth.com |

Evolution of Research Trajectories for Vicinal Chiral Amino Alcohols

The field of vicinal chiral amino alcohols, which are characterized by having amino and hydroxyl groups on adjacent carbon atoms, has seen significant evolution in its research trajectories. manchester.ac.uk Initially, the synthesis of these compounds often relied on classical resolution methods, which are inherently limited in efficiency.

More recent research has shifted towards more efficient and selective methods, such as asymmetric synthesis and biocatalysis. acs.orgfrontiersin.org Asymmetric transfer hydrogenation and the use of engineered amine dehydrogenases are prominent examples of modern synthetic strategies. manchester.ac.ukacs.org These biocatalytic approaches, utilizing enzymes like amine dehydrogenases, have demonstrated high conversion rates and excellent enantioselectivity in the synthesis of chiral amino alcohols. manchester.ac.ukfrontiersin.orgacs.org These advancements have opened new avenues for the practical and scalable production of enantiopure vicinal amino alcohols, including key intermediates for pharmaceuticals. manchester.ac.uk The development of novel catalysts and synthetic methods continues to be an active area of research, aiming to provide even more efficient and sustainable routes to these valuable chiral building blocks. polyu.edu.hkresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-aminobutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERWBXLFSBWTDE-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for 2s,3s 3 Aminobutan 2 Ol

Asymmetric Catalytic Reduction Strategies

Chemical synthesis approaches primarily rely on the reduction of prochiral ketone precursors using chiral catalysts or reagents to set the desired stereocenters. These methods include the reduction of β-amino ketones and the asymmetric hydrogenation of suitable substrates.

A primary strategy for synthesizing 1,3-amino alcohols involves the stereoselective reduction of a β-amino ketone precursor. This two-step process begins with the formation of the β-amino ketone, often through methods like the Mannich reaction, followed by reduction of the ketone functionality. The stereochemical outcome of the reduction is critical for obtaining the desired syn or anti diastereomer.

For the synthesis of (2S,3S)-3-aminobutan-2-ol, a suitable precursor would be (3S)-3-aminobutan-2-one. The asymmetric reduction of this ketone must be controlled to produce the (2S) alcohol configuration. This can be achieved using chiral reducing agents or through dynamic kinetic asymmetric transformations, which can convert a racemic or diastereomeric mixture of the precursor into a single, highly enriched stereoisomer of the product. nih.gov While the reduction of 3-aminobutan-2-one (B1622711) with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a known transformation, achieving high stereoselectivity for the (2S,3S) isomer requires a chiral influence, for instance, through catalyst-controlled reductions.

Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of unsaturated compounds like ketones and imines. wiley-vch.dewiley-vch.de This approach utilizes transition metal catalysts, most commonly rhodium (Rh), ruthenium (Ru), and iridium (Ir), complexed with chiral ligands. ajchem-b.com

In the context of synthesizing this compound, asymmetric hydrogenation of a keto precursor is a viable and efficient route. Research indicates that the use of chiral rhodium or ruthenium complexes with atropisomeric diphosphine ligands, such as BINAP, can effectively reduce suitable keto precursors to afford the desired syn stereochemistry with high enantioselectivity, often exceeding 95% enantiomeric excess (ee). The reaction is typically performed under a hydrogen atmosphere with pressures ranging from 1 to 10 atm and at temperatures between 0–50°C. The choice of catalyst, ligand, and solvent is crucial for controlling the stereochemical outcome. researchgate.net Ruthenium-catalyzed asymmetric transfer hydrogenation, which uses a hydrogen source like formic acid or isopropanol (B130326) instead of H₂ gas, has also emerged as a powerful technique for the synthesis of chiral 1,2-amino alcohols from unprotected α-amino ketones. acs.org

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. diva-portal.org For the formation of chiral amino alcohols, organocatalytic methods like the proline-catalyzed Mannich reaction provide a direct route to β-amino ketones, which are key precursors. thieme-connect.comnih.gov

A potential organocatalytic strategy to access this compound would involve an asymmetric Mannich reaction to first construct the β-amino ketone backbone with the correct (3S) configuration. Subsequent reduction of the ketone would yield the target amino alcohol. Researchers have developed direct organocatalytic methods for synthesizing anti-1,2-amino alcohols through asymmetric Mannich reactions catalyzed by primary amine-containing amino acids. acs.orgnih.gov While specific applications of organocatalysis for the direct synthesis of this compound are not extensively documented in the reviewed literature, the principles of organocatalytic reduction of ketones using bifunctional catalysts (e.g., thiourea-amines) and a hydride source like catecholborane represent a promising future direction. nih.govcsic.es

Biocatalytic Synthesis Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity. For the synthesis of this compound, amine dehydrogenases and aminotransferases are particularly relevant.

Amine dehydrogenases (AmDHs) are powerful biocatalysts for the asymmetric synthesis of chiral amines via the reductive amination of carbonyl compounds. acs.org This approach has been successfully applied to the synthesis of this compound from the prochiral keto-alcohol, 3-hydroxybutan-2-one. diva-portal.orgnih.gov

Several native AmDHs have been shown to be effective for this transformation, including those from Caldalkalibacillus fuscus (CfusAmDH), Mycobacterium smegmatis (MsmeAmDH), Microbacterium sp. (MicroAmDH), and MATOUAmDH2. diva-portal.org These enzymes catalyze the amination of 3-hydroxybutan-2-one with high conversion rates and excellent stereoselectivity. Using an ammonium (B1175870) buffer as the amine source and a cofactor recycling system (e.g., glucose dehydrogenase), conversions up to 97.1% and enantiomeric excesses as high as 99.4% have been achieved. diva-portal.orgnih.govnih.gov The reaction typically proceeds at a pH of 9.0 and a temperature of around 30°C. nih.gov Despite the high enantioselectivity for the (3S)-amine, the diastereomeric excess for the (2S,3S) isomer can be moderate, as some enzymes accept both enantiomers at the alcohol position. diva-portal.orgnih.gov

| Amine Dehydrogenase | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| CfusAmDH | 10 | 73.3 | 98.8 |

| MsmeAmDH | 10 | 64.3 | 99.4 |

| MicroAmDH | 10 | 69.3 | 98.2 |

| MATOUAmDH2 | 10 | 66.1 | 99.4 |

| MsmeAmDH | 50 | 97.1 | 99.4 |

Aminotransferases, or transaminases (TAs), are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. nih.gov They are widely used for the industrial production of chiral amines and amino acids due to their high stereoselectivity.

The synthesis of 3-aminobutan-2-ol (B1581441) has been explored using Class III aminotransferases to convert a ketone precursor into the desired amino alcohol. thieme-connect.com A study utilized transaminases from the thermophilic organisms Thermotoga maritima (Tmar) and Geobacillus stearothermophilus (Gste) to synthesize 3-aminobutan-2-ol from acetoin (B143602) (3-hydroxybutan-2-one). thieme-connect.com The enzymes were successfully expressed and showed activity, demonstrating the viability of this biocatalytic route. Although the reported reaction yields were modest (0.512% for Tmar TA and 0.379% for Gste TA), the research paves the way for optimization and the use of engineered enzymes to create a more efficient and highly selective process for chiral amino alcohol synthesis. thieme-connect.com

| Enzyme Source | Reaction Yield (%) |

|---|---|

| Thermotoga maritima (Tmar) | 0.512 |

| Geobacillus stearothermophilus (Gste) | 0.379 |

Microbial Biotransformations for this compound Precursors

The use of biocatalysts, particularly enzymes, represents an environmentally favorable approach for synthesizing chiral amines and their precursors. mbl.or.kr Amine dehydrogenases (AmDHs) have emerged as powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net

Research has highlighted the effectiveness of an amine dehydrogenase from Mycobacterium smegmatis (MsmeAmDH) in the synthesis of (3S)-3-aminobutan-2-ol. researchgate.net This biocatalytic method demonstrates high conversion rates and exceptional enantioselectivity. In one study, the synthesis of (3S)-3-aminobutan-2-ol reached a conversion of up to 97.1% with an enantioselectivity of 99.4% when using MsmeAmDH. researchgate.net Such enzymatic processes offer significant advantages, including mild reaction conditions and high stereospecificity, making them a valuable alternative to traditional chemical methods. mbl.or.krresearchgate.net

Chiral Pool Derivation and Multi-Step Syntheses

Synthesis from Natural Chiral Precursors (e.g., L-Threonine)

L-Threonine, a naturally occurring amino acid, serves as a readily available and inexpensive chiral precursor for the synthesis of this compound and its derivatives. ru.nlechemi.com A common strategy involves a multi-step sequence that leverages the inherent stereochemistry of the starting material.

A key transformation in this pathway is the conversion of an N-protected L-threonine ester into a corresponding N-trityl-aziridine-2-carbinol. ru.nl A convenient "one-pot" procedure has been developed for the synthesis of the intermediate methyl (2S,3S)-1-trityl-3-methyl-2-aziridinecarboxylate from N-trityl-L-threonine methyl ester. This process involves the simultaneous mesylation of the hydroxyl group and the subsequent aziridine (B145994) ring closure, which can be performed on a multi-gram scale with a nearly quantitative yield. ru.nl The resulting aziridine can then be converted into the target amino alcohol framework through further reactions. ru.nl

Diastereoselective Synthesis via Specific Reaction Sequences

Achieving the correct relative and absolute stereochemistry in molecules with multiple chiral centers, such as this compound, often requires highly specific and diastereoselective reaction sequences. These methods typically involve the controlled addition to a prochiral center, guided by an existing stereocenter within the molecule or a chiral auxiliary.

One effective strategy is the diastereoselective Michael addition. For instance, the lithium amide derived from a chiral amine can be added to an α,β-unsaturated ester in a highly selective manner to create a new stereocenter with a defined relationship to the existing one. researchgate.net This approach has been successfully applied to generate β-amino esters, which are versatile intermediates that can be converted to the desired amino alcohol structure. researchgate.net

Another powerful method involves multi-component reactions. A fully stereoselective three-component reaction has been described for synthesizing related anti-(2S,3S)-allophenylnorstatin amides with high diastereomeric ratios (dr >98:2). d-nb.info Such reactions combine multiple starting materials in a single step to construct complex molecules with precise stereochemical control, offering an efficient route to chiral building blocks. d-nb.info

Optimization of Reaction Conditions for Enantiomeric and Diastereomeric Purity

The success of a stereoselective synthesis is critically dependent on the optimization of reaction conditions to maximize both enantiomeric and diastereomeric purity. Key parameters that are frequently fine-tuned include temperature, solvent, and reaction time. acs.org

The choice of solvent can dramatically influence stereoselectivity. In the synthesis of a related chiral compound, it was found that using 2-MeTHF alone as a solvent provided superior conversion, while the addition of THF influenced the equilibrium of the reaction. acs.org As shown in the table below, altering the solvent ratio had a significant impact on the product distribution.

| Solvent System (2-MeTHF/THF) | Temperature (°C) | syn-Diastereomer Pair (%) |

|---|---|---|

| 2-MeTHF only | -40 | 72 |

| 3:1 | -40 | 30 |

Temperature is another crucial factor. Lowering the reaction temperature often enhances stereoselectivity by minimizing side reactions or unfavorable equilibria. For example, in an asymmetric synthesis using a chiral lithium amide, performing the reaction at -78 °C resulted in a significantly higher diastereomeric ratio (7.7:1) compared to reactions at -60 °C (1.6:1) or -40 °C (1.3:1). acs.org However, this can come at the cost of reaction speed, as evidenced by the observation that at -78 °C in 2-MeTHF, the starting materials were still the major components in the mixture, indicating a slower reaction rate. acs.org

Applications of 2s,3s 3 Aminobutan 2 Ol in Asymmetric Catalysis and Organic Transformations

As a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The dual functional groups (–NH₂ and –OH) of (2S,3S)-3-aminobutan-2-ol allow for its derivatization into a variety of chiral ligands for metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer of the product.

The design of effective chiral ligands from this compound is guided by several key principles. The inherent chirality of the starting material provides the foundational stereochemical information. Modification of the amino and hydroxyl groups allows for the introduction of various coordinating atoms and sterically demanding groups. researchgate.net For instance, the amino group can be converted into amides, sulfonamides, or imines, while the hydroxyl group can be etherified or esterified. These modifications influence the electronic and steric properties of the resulting ligand, which in turn affect the catalytic activity and enantioselectivity of the corresponding metal complex. researchgate.net

A common strategy involves the formation of Schiff bases through the condensation of the amino group with various aldehydes. This approach allows for the straightforward introduction of a wide range of substituents, enabling the fine-tuning of the ligand's properties. The resulting N-substituted ligands can then coordinate to metal centers through the nitrogen and oxygen atoms, forming a stable chelate ring that enforces a specific geometry around the metal.

Ligands derived from this compound have demonstrated considerable success in promoting the enantioselective addition of nucleophiles to carbonyl compounds and imines. These reactions are fundamental transformations in organic synthesis for the construction of chiral alcohols and amines, respectively.

For example, chiral ligands prepared from this compound have been employed in the asymmetric addition of organozinc reagents to aldehydes. researchgate.net The resulting metal-ligand complex creates a chiral pocket that discriminates between the two enantiotopic faces of the aldehyde, leading to the formation of secondary alcohols with high enantiomeric excess.

Similarly, in the context of imine additions, these ligands can facilitate the enantioselective Mannich reaction. The metal-catalyzed addition of nucleophiles, such as silyl (B83357) ketene (B1206846) acetals, to imines generates chiral β-amino carbonyl compounds, which are valuable precursors for various biologically active molecules. beilstein-journals.org The stereochemical outcome of these reactions is directly influenced by the structure of the chiral ligand derived from this compound.

While the application of this compound-derived ligands in asymmetric cross-coupling reactions is an area of ongoing research, the principles of chiral ligand design suggest their potential in this domain. Asymmetric cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds. The development of chiral ligands that can effectively control the enantioselectivity of these transformations is of significant interest.

The ability of ligands derived from this compound to form well-defined chiral metal complexes makes them promising candidates for these reactions. The steric and electronic properties of the ligand can be tailored to influence the reductive elimination step of the catalytic cycle, which is often the enantioselectivity-determining step.

Ligands derived from this compound have been utilized in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, the metal-ligand complex is soluble in the reaction medium, leading to high activity and selectivity. However, the separation of the catalyst from the product can be challenging.

To address this issue, efforts have been made to immobilize these chiral catalysts on solid supports, creating heterogeneous systems. This can be achieved by anchoring the ligand to a polymer or an inorganic material. Heterogeneous catalysts offer the advantage of easy separation and recyclability, which are crucial for industrial applications. The development of such systems using this compound-derived ligands is an active area of investigation.

As a Chiral Auxiliary in Organic Synthesis

Beyond its use in the form of chiral ligands, this compound can also function directly as a chiral auxiliary. researchgate.netwhiterose.ac.ukfluorochem.co.uk A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

In this role, this compound is covalently attached to a prochiral substrate. The inherent chirality of the auxiliary creates a diastereomeric intermediate that exhibits a strong facial bias. When this intermediate undergoes a reaction, the reagent is directed to attack from the less sterically hindered face, resulting in the formation of a new stereocenter with a high degree of stereocontrol.

For instance, the auxiliary can be used to control the stereochemistry of alkylation reactions of enolates. The chiral auxiliary is first condensed with a carboxylic acid to form an amide. Deprotonation of this amide generates a chiral enolate, which then reacts with an electrophile from a specific direction, dictated by the steric bulk of the auxiliary. Subsequent cleavage of the auxiliary releases the chiral product.

Biocatalytic methods have also proven effective in utilizing this compound. For example, amine dehydrogenases can be used for the reductive amination of ketones, producing chiral amines like (3S)-3-aminobutan-2-ol with high enantiomeric excess (up to 99.4%). researchgate.netwhiterose.ac.ukfrontiersin.org

Table of Research Findings on this compound in Asymmetric Synthesis

| Application | Reaction Type | Catalyst/Auxiliary | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Chiral Ligand | Asymmetric addition of organozinc to aldehyde | This compound derived amino alcohol | Benzaldehyde | 1-Phenylpropanol | 86% | researchgate.net |

| Chiral Auxiliary | Biocatalytic reductive amination | Amine dehydrogenase (MsmeAmDH) | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 99.4% | researchgate.netwhiterose.ac.ukfrontiersin.org |

| Chiral Auxiliary | Biocatalytic reductive amination | Amine dehydrogenase (CfusAmDH) | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 98.8% | frontiersin.org |

| Chiral Auxiliary | Biocatalytic reductive amination | Amine dehydrogenase (MATOUAmDH2) | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 98.8% | frontiersin.org |

Cleavage and Recovery Strategies for the Auxiliary

The utility of a chiral auxiliary is significantly enhanced by the ease and efficiency with which it can be removed from the synthesized molecule and subsequently recovered for reuse. This is a critical aspect of sustainable and cost-effective chemical processes. sciencenet.cn For auxiliaries derived from this compound, several cleavage strategies have been developed.

One common method involves a retro-Michael reaction to remove the auxiliary. This approach has been demonstrated in the synthesis of amino alcohols. Additionally, standard deprotection reactions, tailored to the specific protecting groups used, can be employed. For instance, a methyl protecting group can be cleaved using reagents like hydrochloric acid (HCl), hydrobromic acid (HBr), hydroiodic acid (HI), trimethylsilyl (B98337) iodide (Si(CH₃)₃I), or boron tribromide (BBr₃). Higher alkyl radicals can be removed with anhydrous trifluoroacetic acid or HBr, while benzylic protecting groups are typically cleaved via hydrogenolysis. google.com

Following cleavage, the recovery of the this compound auxiliary can be achieved through various purification techniques, such as distillation or extraction, allowing for its potential reuse in subsequent synthetic cycles. google.com

Role in Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in synthetic chemistry, often providing a "greener" alternative to metal-based catalysts. wiley.com this compound and its derivatives have found application in this area, leveraging their chiral scaffold to induce asymmetry in various transformations.

While direct applications of this compound as an organocatalyst are an area of ongoing research, its structural motifs are incorporated into more complex organocatalytic systems. For example, derivatives of this amino alcohol can be used to create chiral ligands for metal-catalyzed reactions or to construct more elaborate organocatalysts. The presence of both a hydrogen-bond donor (hydroxyl group) and a Lewis basic site (amino group) allows for multiple points of interaction with substrates, facilitating stereoselective bond formation.

As a Chiral Building Block for Complex Molecule Synthesis

The inherent chirality of this compound makes it an invaluable starting material for the synthesis of a wide array of complex, enantiomerically pure molecules. biosynth.com Its well-defined stereochemistry is transferred to the target molecules, a fundamental strategy in asymmetric synthesis known as the "chiral pool" approach.

This compound serves as a precursor for the synthesis of other valuable chiral amines and amino alcohols. researchgate.netresearchgate.net Biocatalytic methods, in particular, have shown great promise in this area. For instance, amine dehydrogenases (AmDHs) have been successfully used for the synthesis of small chiral amines and amino alcohols. In one study, the use of an AmDH from Mycobacterium smegmatis (MsmeAmDH) resulted in the production of (3S)-3-aminobutan-2-ol with a high enantioselectivity of 99.4%. researchgate.netdntb.gov.uawhiterose.ac.uk This enzymatic approach offers a highly selective and environmentally friendly alternative to traditional chemical methods. kent.ac.uk

The following table summarizes the enantioselectivity achieved for the synthesis of various chiral amines and amino alcohols using MsmeAmDH:

| Product | Enantiomeric Excess (ee) |

| (S)-1-methoxypropan-2-amine | 98.1% |

| (S)-3-aminobutan-1-ol | 99.5% |

| (3S)-3-aminobutan-2-ol | 99.4% |

| (S)-butan-2-amine | 93.6% |

Table 1: Enantioselectivity of Chiral Amines and Amino Alcohols synthesized using MsmeAmDH. researchgate.netdntb.gov.uawhiterose.ac.uk

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. The stereochemistry of these molecules is often crucial for their biological activity. This compound can be utilized as a starting material for the synthesis of stereochemically defined heterocyclic structures.

For example, it can be used to create chiral tetrahydro-1,3-oxazines. ucl.ac.uk These heterocycles can then undergo stereospecific ring-opening reactions with suitable nucleophiles to generate a variety of chiral, unsaturated amines. ucl.ac.uk This methodology provides a pathway to complex amine structures that would be difficult to access through other synthetic routes.

The pharmaceutical industry heavily relies on the availability of enantiomerically pure building blocks for the synthesis of active pharmaceutical ingredients (APIs). researchgate.net this compound and its stereoisomers have been identified as key intermediates in the synthesis of several important classes of drugs, including β-blockers and antiviral agents.

β-Blockers are a class of drugs used to manage cardiovascular conditions such as hypertension. The (S)-enantiomer of many β-blockers is significantly more active than the (R)-enantiomer. This compound can serve as a chiral precursor for the synthesis of analogs of β-blockers like (S)-propranolol through nucleophilic substitution reactions. researchgate.net

Furthermore, this amino alcohol is a crucial intermediate in the synthesis of certain antiviral agents. google.com For example, it is a key building block for the HIV integrase inhibitor dolutegravir. google.com The precise stereochemistry of this compound is essential for the efficacy of the final drug molecule.

Mechanistic Investigations and Computational Studies of 2s,3s 3 Aminobutan 2 Ol Reactivity

Theoretical Chemistry Approaches to Reaction Pathways

Computational chemistry provides powerful tools to model and predict the behavior of molecules in chemical reactions. For (2S,3S)-3-aminobutan-2-ol, theoretical approaches are instrumental in elucidating complex reaction mechanisms, understanding the influence of the reaction environment, and predicting the outcomes of catalytic transformations.

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a vital tool for studying reaction mechanisms by allowing for the calculation of the geometries and energies of reactants, products, and, most importantly, transition states.

DFT calculations can map out the potential energy surface of a reaction involving this compound, identifying the lowest energy pathway from reactants to products. By locating and characterizing the transition state, chemists can understand the stereochemical outcome of a reaction. For instance, in reactions where new stereocenters are formed, DFT can predict which diastereomer is favored by comparing the activation energies of the different transition states leading to each product. These calculations provide a rationale for the observed stereoselectivities in reactions such as nucleophilic substitutions or additions involving the amino or hydroxyl group of the molecule.

Molecular Dynamics (MD) Simulations for Understanding Solvent Effects and Conformational Dynamics

While DFT calculations are excellent for modeling single molecular events, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including their interactions with solvent molecules and their conformational flexibility. An MD simulation calculates the trajectory of every atom in a system by integrating Newton's laws of motion, offering a view of the molecule in a more realistic, solvated environment.

For this compound, MD simulations can reveal how solvent molecules arrange around its polar amino and hydroxyl groups, influencing its reactivity. These simulations are crucial for understanding reactions where the solvent plays a direct role, such as by stabilizing charged intermediates or participating in the reaction mechanism. Furthermore, MD can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is vital as the specific conformation of the molecule at the point of reaction can dictate the stereochemical outcome, particularly in enzyme-catalyzed processes.

Prediction of Reactivity and Selectivity in Catalytic Systems

The combination of DFT and MD simulations allows for the prediction of reactivity and selectivity of this compound in complex catalytic systems. DFT can be used to model the interaction of the molecule with a catalyst, be it a metal complex or an enzyme active site, and to calculate the energy profile of the catalyzed reaction. This helps in understanding how the catalyst lowers the activation energy and directs the reaction towards a specific product.

MD simulations can then be used to study the dynamic aspects of the catalytic cycle, such as substrate binding, product release, and the role of solvent in the catalytic process. By providing a detailed, atomistic view of the reaction, these computational methods can guide the design of new catalysts with improved activity and selectivity for reactions involving this compound. This predictive power accelerates the development of efficient and stereoselective synthetic methods.

Mechanism of Action in Biocatalytic Processes

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, efficiency, and sustainability. This compound is often synthesized or utilized in enzymatic reactions, and understanding its interaction with enzymes like amine dehydrogenases and aminotransferases is key to harnessing their synthetic potential.

Active Site Interactions in Amine Dehydrogenases and Aminotransferases

Amine dehydrogenases (AmDHs) and aminotransferases (ATAs) are two classes of enzymes pivotal in the synthesis of chiral amines and amino alcohols.

Amine Dehydrogenases (AmDHs) catalyze the asymmetric reductive amination of ketones to produce chiral amines. acs.orgnih.gov The synthesis of this compound proceeds via the reductive amination of its corresponding α-hydroxy ketone precursor, 3-hydroxybutan-2-one. The active site of an AmDH, such as MATOUAmDH2, is shaped like a rectangular box. nih.gov It features a catalytic glutamate (B1630785) residue (E111) that activates ammonia (B1221849) for nucleophilic attack on the ketone substrate. nih.gov The substrate is positioned between the nicotinamide (B372718) ring of the NAD(P)H cofactor and a tyrosine residue (Y171), which helps to orient the substrate for a stereospecific hydride transfer from the cofactor to the re-face of the prochiral imine intermediate, leading to the (S)-configuration at the newly formed stereocenter. nih.govfrontiersin.org

Aminotransferases (ATAs) , also known as transaminases, catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. wikipedia.orgwikipedia.org This two-stage "ping-pong" mechanism is dependent on the cofactor pyridoxal-5'-phosphate (PLP). wikipedia.orgmdpi.com In the first stage, the amino donor transfers its amino group to PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct. wikipedia.org In the second stage, the PMP intermediate transfers the amino group to the ketone substrate (e.g., 3-hydroxybutan-2-one), regenerating the PLP cofactor and forming the desired chiral amino alcohol. The precise positioning of the substrate within the active site determines the stereochemical outcome of the amination. wikipedia.org

Substrate Specificity and Stereodiscrimination Mechanisms in Enzymes

The remarkable efficiency and selectivity of enzymes are rooted in their ability to precisely recognize and bind specific substrates in a well-defined orientation within their active sites.

The substrate scope of native amine dehydrogenases often includes small aliphatic ketones. whiterose.ac.uk In the synthesis of (3S)-3-aminobutan-2-ol from 3-hydroxybutan-2-one, several native AmDHs have demonstrated exceptionally high stereoselectivity. whiterose.ac.uk The enzyme's active site pocket is lined with specific amino acid residues that form hydrogen bonds and hydrophobic interactions with the substrate. acs.org For instance, the hydroxyl group of the substrate can form a hydrogen bond with a tyrosine residue in the active site, anchoring it in a specific orientation. whiterose.ac.uk This precise positioning ensures that the hydride transfer from the NADPH cofactor occurs exclusively to one face of the transient imine intermediate, resulting in the formation of a single stereoisomer. frontiersin.org

Protein engineering has been extensively used to alter and improve the substrate specificity and stereoselectivity of these enzymes. frontiersin.orgnih.gov By mutating key residues within the active site, researchers can create enzyme variants with broadened substrate scopes or even inverted stereoselectivity. acs.org This allows for the synthesis of a wider range of chiral amino alcohols, including those not readily accessible with wild-type enzymes. acs.orgtudelft.nl

The table below summarizes the performance of several native amine dehydrogenases in the synthesis of (3S)-3-aminobutan-2-ol, highlighting their high stereoselectivity. whiterose.ac.uk

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| CfusAmDH | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 98.8% |

| MsmeAmDH | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 99.4% |

| MATOUAmDH2 | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 98.8% |

| MicroAmDH | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 98.2% |

Molecular Recognition and Chiral Interactions

The ability of this compound to engage in specific molecular recognition events is fundamental to its utility as a chiral building block and in potential therapeutic applications. Chiral interactions, which are inherently three-dimensional, dictate the specificity of its binding to other chiral molecules, such as proteins or other ligands.

Computational Molecular Docking Studies with Biological Targets

Computational molecular docking is a powerful technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can elucidate its binding mode and affinity for various biological targets, such as enzymes or receptors. While specific docking studies for this exact stereoisomer are not extensively documented in publicly available literature, the principles of such studies can be illustrated.

These studies typically involve the in silico prediction of the binding energy and the identification of key interacting residues within the binding site of a biological target. For instance, if this compound were to be investigated as a potential inhibitor for a hypothetical kinase, molecular docking could provide data similar to that presented in the illustrative table below.

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | -6.8 | Asp145, Lys72, Tyr12 |

| Hydrogen Bond Interactions | 3 | |

| Hydrophobic Interactions | 5 |

The binding affinity, a measure of the strength of the interaction, is a key output of docking simulations. The identification of specific amino acid residues that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the ligand is crucial for understanding the basis of molecular recognition.

Elucidation of Non-Covalent Interactions Governing Stereoselectivity

The stereoselectivity observed in reactions involving this compound is governed by a complex interplay of non-covalent interactions. These interactions, though individually weak, collectively create a significant energy difference between diastereomeric transition states, leading to the preferential formation of one stereoisomer over another.

Key non-covalent interactions that play a role in chiral recognition and stereoselectivity include:

Hydrogen Bonds: The hydroxyl and amino groups of this compound are excellent hydrogen bond donors and acceptors. The specific spatial arrangement of these groups in the (2S,3S) configuration allows for the formation of unique hydrogen bonding networks with chiral catalysts or the active sites of enzymes.

Van der Waals Forces: These forces, arising from temporary fluctuations in electron density, are crucial for close packing and shape complementarity between the molecule and its binding partner.

Steric Repulsion: The spatial arrangement of the methyl groups in this compound can lead to steric hindrance, which disfavors certain binding orientations and reaction pathways.

Dipole-Dipole Interactions: The polar C-O and C-N bonds create a molecular dipole moment that can interact favorably with the dipoles of other molecules.

| Interaction Type | Energy Contribution (kcal/mol) |

|---|---|

| Hydrogen Bonding | -4.5 |

| Van der Waals | -2.1 |

| Electrostatic | -1.7 |

| Steric Repulsion | +1.2 |

Advanced Characterization and Stereochemical Elucidation of 2s,3s 3 Aminobutan 2 Ol and Its Derivatives

Spectroscopic Techniques for Absolute Configuration Assignment

Determining the absolute configuration (AC) of a chiral molecule involves assigning the precise spatial arrangement of its atoms, distinguishing it from its non-superimposable mirror image (enantiomer). Spectroscopic techniques that interact differently with left- and right-circularly polarized light are paramount for this purpose.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net This differential absorption provides a unique spectral fingerprint that is highly sensitive to the molecule's absolute configuration. nih.gov

The process of VCD analysis involves both experimental measurement and computational chemistry. researchgate.net An experimental VCD spectrum of the analyte, such as (2S,3S)-3-Aminobutan-2-OL, is recorded. Concurrently, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectra for one of the enantiomers (e.g., (2S,3S)). researchgate.netresearchgate.net The absolute configuration is then determined by comparing the experimental spectrum with the calculated one. A match confirms the configuration, while a mirror-image spectrum indicates the opposite enantiomer. researchgate.net

VCD is particularly advantageous as it can be performed on samples in solution, eliminating the need for crystallization, which is often a significant bottleneck in structural analysis. acspubs.org The technique has been successfully used to resolve stereochemical ambiguities in complex molecules, including those with multiple chiral centers like amino alcohols. nih.gov

Table 1: VCD Spectroscopy Workflow for Absolute Configuration

| Step | Description | Purpose |

| 1. Sample Preparation | The chiral molecule is dissolved in a suitable solvent (e.g., CCl₄, CDCl₃). | To obtain a solution for spectroscopic measurement. |

| 2. Spectral Acquisition | The VCD and infrared (IR) spectra are recorded simultaneously. | To measure the differential absorption of circularly polarized IR light. nih.gov |

| 3. Computational Modeling | The theoretical VCD spectrum for a single, assumed enantiomer (e.g., (2S,3S)) is calculated using quantum chemistry software. | To generate a theoretical reference spectrum for comparison. researchgate.net |

| 4. Spectral Comparison | The experimental VCD spectrum is qualitatively compared to the computed spectrum. | To correlate the experimental data with a specific absolute configuration. |

| 5. Configuration Assignment | If the spectra match, the assumed configuration is correct. If they are mirror images, the molecule is the opposite enantiomer. | To unambiguously determine the absolute stereochemistry of the molecule. researchgate.net |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

While standard NMR spectroscopy is a cornerstone for determining molecular connectivity, advanced NMR techniques, particularly after derivatization, are indispensable for elucidating stereochemistry.

Diastereomeric Derivatization Strategies (e.g., Mosher Ester Analysis)

To determine the absolute configuration of a chiral center using NMR, the enantiomer must be converted into a pair of diastereomers. This is achieved by reacting the chiral substrate with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct physical properties and, crucially, different NMR spectra. nih.gov

Mosher ester analysis is a classic and reliable NMR-based method for deducing the absolute configuration of secondary alcohols and amines. nih.gov The method involves reacting the chiral alcohol/amine, such as this compound, with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form two different diastereomeric esters (or amides). nih.gov

In the resulting diastereomers, the protons near the newly formed ester linkage experience different magnetic environments due to the anisotropic effect of the MTPA phenyl ring. By comparing the ¹H NMR chemical shifts of the two diastereomers and calculating the difference (Δδ = δS - δR), the absolute configuration of the original stereocenter can be determined. nih.gov A general protocol allows for the differentiation of all four possible stereoisomers of 1,2-amino alcohols by analyzing the ¹H NMR spectra of their bis-MPA derivatives (derivatizing both the -OH and -NH₂ groups). researchgate.net

Table 2: Principles of Mosher Ester Analysis

| Parameter | Description |

| Principle | Conversion of enantiomers into diastereomers with distinguishable NMR spectra. nih.gov |

| Reagent | α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), used as both (R)- and (S)-enantiomers. |

| Reaction | Esterification of the hydroxyl group and/or amidation of the amino group of the analyte. |

| Analysis | Comparison of ¹H NMR chemical shifts of the two diastereomeric products. nih.gov |

| Output | The sign of the chemical shift difference (Δδ) for protons on either side of the stereocenter reveals the absolute configuration. nih.gov |

Nuclear Overhauser Effect (NOE) Studies for Relative Configuration

The Nuclear Overhauser Effect (NOE) is an NMR phenomenon that arises from the through-space interaction between nuclear spins. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it an extremely sensitive probe of internuclear distances, typically up to ~5 Å. This makes NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), a primary tool for determining the relative configuration of stereocenters.

For this compound, NOE studies can establish the relative orientation of the substituents on the C2 and C3 carbons. In the syn isomer ((2S,3S) or (2R,3R)), the methyl groups and the protons on the stereogenic carbons are on the same side of the carbon backbone in certain conformations. In the anti isomer ((2S,3R) or (2R,3S)), they are on opposite sides. By irradiating a specific proton (e.g., the proton on C2) and observing which other protons show an NOE enhancement (e.g., the methyl group on C3), one can deduce their spatial proximity and thus determine the relative stereochemistry as syn or anti.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is considered the "gold standard" for the unambiguous determination of molecular structure, including both relative and absolute stereochemistry. acspubs.org The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, allowing for the precise mapping of atomic positions in three-dimensional space.

To determine the absolute configuration, the crystal must be of good quality and the molecule must contain at least one heavy atom (typically heavier than oxygen). The phenomenon of anomalous dispersion is then used to definitively assign the correct enantiomer. acs.org For a molecule like this compound, obtaining a suitable crystal of the free base can be challenging. Therefore, it is common practice to form a salt with an acid containing a heavy atom (e.g., hydrobromide salt) or to create a derivative to facilitate crystallization and the determination of absolute configuration. The resulting crystal structure provides definitive proof of the absolute and relative arrangements of all atoms in the molecule.

Advanced Research Perspectives and Future Directions

Development of Sustainable Synthesis Routes for (2S,3S)-3-Aminobutan-2-OL

The chemical industry's shift towards green chemistry has spurred the development of sustainable methods for producing chiral compounds like this compound. A primary focus is the use of biocatalysis, which employs enzymes to perform highly selective chemical transformations under mild conditions, thereby reducing energy consumption and waste.

Biocatalytic approaches often utilize enzymes such as amine dehydrogenases (AmDHs) and carbonyl reductases. Engineered AmDHs, for instance, can synthesize chiral amino alcohols through the asymmetric reductive amination of α-hydroxy ketones with high stereoselectivity. This method is advantageous due to the use of inexpensive ammonia (B1221849) as the amino donor and the generation of water as the main byproduct. Similarly, carbonyl reductases have demonstrated high enantioselectivity in the reduction of β-amino ketones to produce the corresponding chiral amino alcohols.

Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical synthesis, also represent a promising avenue. These multi-step, one-pot cascade reactions can streamline the synthesis process, eliminating the need for intermediate purification steps and minimizing solvent use. The high stereoselectivity of enzymatic reactions reduces the reliance on tedious protection and deprotection steps common in conventional organic synthesis.

| Synthetic Strategy | Key Enzymes/Catalysts | Advantages | Challenges |

|---|---|---|---|

| Biocatalytic Reductive Amination | Amine Dehydrogenases (AmDHs) | High stereoselectivity (>99% ee), mild reaction conditions, uses ammonia as an inexpensive amine donor. academie-sciences.frrsc.org | Limited enzyme stability and catalytic efficiency can hinder industrial scale-up. |

| Enzymatic Ketone Reduction | Carbonyl Reductases | Excellent enantioselectivity (>95% ee), operates under optimized pH and temperature. | Requires stoichiometric amounts of cofactor (e.g., NADPH), necessitating a robust cofactor recycling system. |

| Enzymatic Cascade Reactions | Dioxygenases, Decarboxylases | One-pot synthesis, avoids protection/deprotection steps, high yields. | Requires careful optimization of reaction conditions to ensure compatibility of all enzymes in the cascade. |

Integration of Machine Learning and AI in Chiral Catalyst Design utilizing Amino Alcohol Motifs

The design of effective chiral catalysts has traditionally been a resource-intensive process of trial and error. However, the integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing this field. These computational tools can predict the enantioselectivity of a catalyst with a high degree of accuracy, accelerating the discovery of novel and efficient catalysts.

For chiral catalysts derived from amino alcohol motifs like this compound, ML models can be trained on large datasets of reaction outcomes. By analyzing the structural and electronic features of the catalyst, substrate, and reagents, these models can identify the key parameters that govern stereoselectivity. Deep neural networks (DNNs), for example, have been successfully used to predict the enantiomeric excess (% ee) in asymmetric reactions.

Virtual screening is another powerful application of AI in this domain. Large libraries of potential chiral ligands, systematically modified from the this compound scaffold, can be computationally evaluated to identify the most promising candidates for a specific asymmetric transformation. This in silico approach significantly reduces the number of experiments required, saving time and resources. Explainable AI tools can further provide insights into the underlying chemical principles driving the predicted selectivity, guiding chemists in the rational design of the next generation of catalysts.

| ML/AI Technique | Application in Catalyst Design | Key Benefit |

|---|---|---|

| Deep Neural Networks (DNN) | Predicting the enantiomeric excess (% ee) of a reaction based on catalyst and substrate features. | High predictive accuracy, capable of capturing complex, non-linear relationships. |

| Virtual Screening | Rapidly evaluating large libraries of potential chiral ligands to identify top-performing candidates. | Dramatically accelerates the catalyst discovery process and reduces experimental workload. |

| Transition State Force Fields | Calculating the stereoselectivity of organic reactions to enable predictive virtual screening. | Provides accurate predictions within hours, facilitating high-throughput computational experimentation. |

Exploration of this compound in Novel Catalytic Cycles

The unique stereochemical and functional group arrangement of this compound makes it an attractive scaffold for the development of ligands for novel catalytic cycles. While its use in established reactions is known, ongoing research aims to employ this chiral building block in cutting-edge asymmetric transformations.

One area of exploration is in photoredox catalysis, where visible light is used to drive chemical reactions. Chiral ligands derived from this compound can be coordinated with transition metals to create catalysts that can induce enantioselectivity in photo-driven reactions, opening up new pathways for carbon-carbon and carbon-heteroatom bond formation.

Furthermore, the development of dual-catalysis systems, where two distinct catalysts work in concert to achieve a transformation that is not possible with either catalyst alone, presents new opportunities. A ligand based on this compound could function as part of a transition-metal catalyst that works alongside an organocatalyst or another metal complex to control stereochemistry in complex multi-component reactions. The rigid backbone and well-defined stereocenters of this amino alcohol are ideal for creating a predictable and effective chiral environment around a metal center in such intricate catalytic systems.

Expansion of Structural Diversity through Functionalization and Derivatization

The versatility of this compound as a chiral precursor is significantly enhanced by the ability to selectively functionalize its amino and hydroxyl groups. This allows for the creation of a diverse library of derivatives, including chiral auxiliaries and ligands for a wide range of asymmetric reactions.

The amino group can be readily transformed into amides, sulfonamides, or incorporated into heterocyclic structures like oxazolines. The hydroxyl group can be converted into ethers, esters, or used as a handle to attach the molecule to a solid support. This modularity is key to fine-tuning the steric and electronic properties of the resulting catalyst or auxiliary.

For example, this compound is an ideal starting material for the synthesis of phosphine-oxazoline (PHOX) type ligands. These P,N-ligands are highly effective in a variety of metal-catalyzed reactions, including asymmetric allylic alkylations and hydrogenations. By systematically varying the substituents on the phosphine (B1218219) and oxazoline (B21484) moieties, a library of ligands can be generated and screened for optimal performance in a given reaction.

| Functional Group | Derivatization Reaction | Resulting Moiety | Application |

|---|---|---|---|

| Amino Group | Acylation, Sulfonylation | Amides, Sulfonamides | Modification of electronic properties, hydrogen bonding interactions. |

| Hydroxyl Group | Alkylation, Esterification | Ethers, Esters | Tuning steric bulk and solubility. |

| Both Groups | Cyclization with an imino ester | Oxazoline ring | Formation of widely used chiral ligands (e.g., BOX, PHOX). bldpharm.comnih.gov |

| Hydroxyl Group | Reaction with a chlorophosphine | Phosphinite | Creation of P,N-ligands for asymmetric transfer hydrogenation. |

Cross-Disciplinary Research at the Interface of Organic Chemistry and Biotechnology

The future development and application of this compound are increasingly situated at the nexus of organic chemistry and biotechnology. This synergy is driving innovation in both the synthesis of the molecule and its use in biological contexts.

As discussed, the biosynthesis of this compound through engineered enzymes is a prime example of this collaboration. academie-sciences.frrsc.org Techniques from molecular biology and directed evolution are being used to create novel enzymes with enhanced activity, stability, and selectivity for the production of this and other chiral chemicals. This represents a significant step towards environmentally benign and economically viable manufacturing processes.

Conversely, derivatives of this compound are being explored for their potential biological activity. The chiral amino alcohol scaffold is a common motif in many pharmaceuticals. Future research may focus on incorporating this specific stereoisomer into new drug candidates. For example, there is emerging interest in its potential for neuropharmacology, such as in the modulation of GABA receptors. This line of inquiry requires a close collaboration between synthetic organic chemists, who can design and create novel derivatives, and biologists, who can evaluate their efficacy and mechanism of action in biological systems.

Q & A

Synthesis and Stereochemical Control

Basic: What are the established methods for synthesizing (2S,3S)-3-Aminobutan-2-OL, and how is stereochemical purity ensured? Methodological Answer: The asymmetric synthesis of (2S,3S)-configured amino alcohols often employs chiral auxiliaries or catalytic enantioselective methods. For example, a 2003 study demonstrated the use of Evans oxazolidinones to control stereochemistry in diaminobutanoic acid derivatives, which can be adapted for synthesizing this compound . Key steps include:

- Chiral resolution : Using enantiomerically pure starting materials.

- Protection/deprotection : The tert-butoxycarbonyl (Boc) group is commonly employed to protect the amine during synthesis (e.g., as seen in related compounds like QE-9835) .

- Purification : Recrystallization or chromatography to isolate the desired stereoisomer.

Advanced: How can researchers address challenges in achieving high enantiomeric excess (ee) during scale-up? Methodological Answer: Scale-up often introduces kinetic resolution issues or racemization. Strategies include:

- In-situ monitoring : Use chiral HPLC or circular dichroism (CD) spectroscopy to track ee during reaction progression.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring the (2S,3S) configuration .

- Catalyst screening : Immobilized chiral catalysts (e.g., Ru-BINAP complexes) can enhance stereochemical retention under heterogeneous conditions.

Structural Characterization and Differentiation of Stereoisomers

Basic: What analytical techniques are most reliable for confirming the (2S,3S) configuration? Methodological Answer:

- X-ray crystallography : Provides definitive stereochemical assignment if single crystals are obtainable.

- NMR spectroscopy : - and -NMR coupling constants (e.g., -values for vicinal protons) differentiate diastereomers .

- Optical rotation : Compare observed values with literature data for (2S,3S) vs. (2R,3S) isomers .

Advanced: How can researchers resolve ambiguities in distinguishing (2S,3S) from (2S,3R) configurations using computational methods? Methodological Answer:

- Density Functional Theory (DFT) : Calculate theoretical NMR chemical shifts and compare with experimental data.

- Molecular dynamics (MD) simulations : Predict conformational stability of stereoisomers in solution .

Safety and Handling Protocols

Basic: What are the critical safety precautions for handling this compound in the laboratory? Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as amino alcohols can release irritants during handling.

- Storage : Keep in sealed containers under inert gas (e.g., argon) to prevent oxidation .

Advanced: What decomposition products form under extreme conditions (e.g., combustion), and how are they mitigated? Methodological Answer:

- Thermogravimetric analysis (TGA) : Identifies decomposition pathways. For example, combustion may release carbon monoxide (CO) and nitrogen oxides (NO) .

- Mitigation : Use dry chemical fire extinguishers (e.g., CO) and avoid water, which may react with decomposition byproducts.

Data Contradictions and Reproducibility

Basic: How should researchers address inconsistencies in reported physical properties (e.g., melting points) across studies? Methodological Answer:

- Purity verification : Characterize batches via elemental analysis or mass spectrometry.

- Standardized protocols : Adopt consistent drying and degassing procedures to minimize solvent/impurity effects .

Advanced: What statistical frameworks are recommended for resolving contradictions in enantioselectivity data? Methodological Answer:

- Bayesian analysis : Quantify uncertainty in ee measurements and identify outlier datasets .

- Interlaboratory studies : Collaborate with independent labs to validate reproducibility under controlled conditions.

Applications in Drug Discovery and Biochemistry

Basic: What role does this compound play in medicinal chemistry? Methodological Answer:

- Chiral building block : Used to synthesize β-amino alcohol motifs in protease inhibitors or kinase modulators.

- Salt formation : The hydrochloride salt (CAS 310450-42-1) improves solubility for biological assays .

Advanced: How does the stereochemistry of this compound influence its binding affinity to biological targets? Methodological Answer:

- Molecular docking : Compare binding poses of (2S,3S) vs. other stereoisomers with target proteins (e.g., serine hydrolases).

- Structure-activity relationship (SAR) : Systematic substitution at the hydroxyl or amine group to probe stereochemical effects on potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.